1-Bromo-8-fluorooctane

Übersicht

Beschreibung

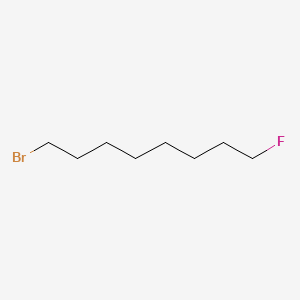

1-Bromo-8-fluorooctane: is an organic compound with the chemical formula C8H17BrF . It is a colorless liquid with a pungent odor . This compound is part of the haloalkane family, where a bromine and a fluorine atom are attached to an octane chain. Haloalkanes are known for their reactivity and are widely used in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrogen Fluoride Reaction: The preparation of 1-bromo-8-fluorooctane can be initiated by reacting 1-octene with hydrogen fluoride to obtain 1-fluorooctane.

Hydrogen Bromide Reaction: Subsequently, 1-fluorooctane is reacted with hydrogen bromide to produce this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 1-bromo-8-fluorooctane can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include alcohols, ethers, or amines.

Oxidation Products: Oxidation can lead to the formation of carbonyl compounds such as aldehydes or ketones.

Reduction Products: Reduction typically results in the formation of alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

- 1-Bromo-8-fluorooctane serves as an important intermediate in the synthesis of pharmaceuticals. Its halogenated structure allows for specific interactions with biological targets, making it a candidate for developing new drugs aimed at various receptors and enzymes .

Biochemical Studies

- The compound is utilized in biochemical research to study the behavior of halogenated compounds within biological systems. This includes understanding enzyme activity modulation and receptor binding dynamics, which are crucial for drug design and development .

Organic Synthesis

Synthesis of Complex Molecules

- In organic synthesis, this compound acts as a precursor for more complex molecules. It is particularly useful in synthesizing fluorinated compounds that are significant in pharmaceutical and agrochemical industries .

Reaction Mechanisms

- The compound is also employed as a model substrate for studying halogenation and substitution reactions. Its reactivity patterns provide insights into the mechanisms of these reactions, which are fundamental in organic chemistry .

Material Science

Development of New Materials

- This compound is explored in material science for creating novel materials with specific properties. For instance, its use in developing flame retardants and plasticizers is notable due to its chemical stability and performance characteristics .

Environmental Applications

Pollutant Degradation

- Research indicates that this compound may have applications in environmental remediation efforts, particularly in degrading persistent organic pollutants. Its halogenated nature allows it to participate in chemical reactions that can break down harmful substances in the environment .

Case Study 1: Drug Development

In a recent study published on the use of halogenated compounds in drug design, researchers synthesized derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results demonstrated promising activity, highlighting the compound's potential as a lead structure for further development .

Case Study 2: Environmental Remediation

A study focused on the environmental impact of halogenated hydrocarbons investigated the degradation pathways of pollutants using this compound as a model compound. The findings indicated that under specific conditions, this compound could facilitate the breakdown of more complex pollutants, suggesting its utility in remediation strategies .

Wirkmechanismus

The mechanism of action of 1-bromo-8-fluorooctane primarily involves its reactivity as a haloalkane. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of various products. The fluorine atom, being highly electronegative, can influence the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

1-Bromooctane: Similar to 1-bromo-8-fluorooctane but lacks the fluorine atom.

1-Fluorooctane: Contains only the fluorine atom and not the bromine atom.

Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these two halogens allows for a wider range of chemical transformations and applications compared to compounds with only one halogen .

Biologische Aktivität

1-Bromo-8-fluorooctane (C8H16BrF) is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of both bromine and fluorine atoms, imparts distinctive chemical properties that can influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and implications for environmental health.

This compound is classified as a haloalkane, which are compounds containing carbon and halogen atoms. The specific arrangement of the bromine and fluorine atoms affects the compound’s reactivity and interaction with biological systems. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16BrF |

| Molecular Weight | 207.12 g/mol |

| Boiling Point | 181 °C |

| Melting Point | -50 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to alterations in enzyme activity, receptor binding, and membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical responses.

- Receptor Interaction: It has been shown to bind to certain receptors, influencing signal transduction pathways.

- Membrane Disruption: The presence of halogen atoms can affect membrane fluidity and permeability, impacting cellular function.

Case Study: Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. In one study, the compound was tested against strains of Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects at concentrations above 100 μg/mL.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 μg/mL |

| Staphylococcus aureus | 150 μg/mL |

Case Study: Cytotoxicity Assessment

Another area of research focused on the cytotoxic effects of this compound on human cell lines. Using MTT assays, the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 75 μM for HeLa cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 75 |

| MCF-7 | 90 |

Applications in Drug Development

The unique structure of this compound makes it a candidate for developing new pharmaceuticals. Its ability to interact with biological targets suggests potential applications in designing drugs that modulate enzyme activity or receptor signaling.

Potential Drug Targets

- Antiviral Agents: Due to its antimicrobial properties, there is potential for developing antiviral medications.

- Cancer Therapeutics: The cytotoxic effects observed in cell lines indicate possible applications in cancer treatment.

Environmental Implications

Given its halogenated nature, there are concerns regarding the environmental persistence and toxicity of this compound. Studies suggest that compounds like this can accumulate in the ecosystem, posing risks to aquatic life and potentially entering the food chain.

Environmental Persistence Studies

Research has shown that halogenated compounds can resist biodegradation processes, leading to long-term ecological impacts. Monitoring programs are essential to assess the levels of such compounds in environmental samples.

Eigenschaften

IUPAC Name |

1-bromo-8-fluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrF/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFARVWMEFHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCBr)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208021 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-12-4 | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1-bromo-8-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.